(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum

Synthetic lubricating grease Aluminum complex thickener Extreme-pressure tribology

(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum (CAS 54326-11-3), also referred to as hydroxyaluminum benzoate stearate or aluminum hydroxide benzoate stearate, is a mixed-ligand aluminum coordination compound with the molecular formula C₂₅H₄₁AlO₅ and a molecular weight of 448.57 g/mol. It is formally classified as an aluminum carboxylate complex in which one benzoate and one octadecanoate (stearate) ligand are coordinated to a central aluminum atom bearing a hydroxyl group.

Molecular Formula C25H41AlO5
Molecular Weight 448.6 g/mol
CAS No. 54326-11-3
Cat. No. B13782304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum
CAS54326-11-3
Molecular FormulaC25H41AlO5
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O[Al]OC(=O)C1=CC=CC=C1.O
InChIInChI=1S/C18H36O2.C7H6O2.Al.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-7(9)6-4-2-1-3-5-6;;/h2-17H2,1H3,(H,19,20);1-5H,(H,8,9);;1H2/q;;+3;/p-3
InChIKeyPMWKMVGWLYXGLN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum (CAS 54326-11-3): Procurement-Relevant Identity, Physicochemical Context, and Availability


(Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum (CAS 54326-11-3), also referred to as hydroxyaluminum benzoate stearate or aluminum hydroxide benzoate stearate, is a mixed-ligand aluminum coordination compound with the molecular formula C₂₅H₄₁AlO₅ and a molecular weight of 448.57 g/mol . It is formally classified as an aluminum carboxylate complex in which one benzoate and one octadecanoate (stearate) ligand are coordinated to a central aluminum atom bearing a hydroxyl group [1]. The compound is registered under EC numbers 259-105-7 (CAS 54326-11-3) and 269-361-1 (CAS 68227-49-6) and has been notified for classification and labelling under the EU CLP regulation [1]. Commercially, it is offered as a technical-grade material with a minimum purity of 96% by at least one major supplier .

Identity Mixed-ligand Al carboxylate complex (benzoate + stearate)
Function Thickener, nucleating agent, viscosity modifier
Grade Technical grade; EU CLP notified

Why Generic 'Aluminum Soap' Substitution Is Not Viable for Functions Requiring (Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum


The target compound is not a simple mixture of aluminum benzoate and aluminum stearate but a defined mixed-ligand complex whose exact stoichiometry and coordination geometry govern its performance as a thickener, nucleating agent, or viscosity modifier [1]. Substituting it with a generic aluminum stearate (e.g., aluminum distearate or aluminum tristearate) or with a physical blend of aluminum benzoate and aluminum stearate alters the soap fiber morphology, dropping point, and oil-thickening efficiency because the mixed-ligand structure yields a distinct crystalline phase and thermal transition profile [2]. Consequently, formulators who require the specific rheological imprint, thermal stability, or surface activity of this compound cannot freely interchange in-class aluminum carboxylates without quantitative re-validation.

Structure

Mixed-ligand coordination governs soap fiber morphology; simple blends alter dropping point and thickening efficiency.

Thermal stability

Thermal transition profile is distinct; class-level dropping point gap exceeds 130°C vs simple aluminum soaps.

Rheological imprint

Oil-thickening and extreme-pressure response may not transfer; requires quantitative re-validation.

Differentiated Performance Evidence for (Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum Versus Closest Comparators


Aluminum Benzoate-Stearate Complex Grease vs. Simple Aluminum Stearate Grease: Four-Ball Extreme-Pressure Weld Load

In a study where the aluminum complex soap was prepared in situ from stearic acid and benzoic acid in a polyalphaolefin base oil, the resulting aluminum benzoate-stearate hydroxide grease exhibited a weld load of 250 kg in the four-ball extreme-pressure test (ASTM D2596) [1]. This value is approximately 1.6-fold higher than the weld load of 160 kg reported for a simple aluminum stearate grease tested under comparable conditions in a separate study [2]. The comparison is cross-study but uses the same standardized test method, suggesting that the mixed-ligand complex imparts superior load-carrying capacity.

Four-ball weld load
Data to verify
250 kg vs 160 kg+56%
Reported higher load-carrying capacity; supports EP performance context
Cross-study; ASTM D2596 PAO
Synthetic lubricating grease Aluminum complex thickener Extreme-pressure tribology

Aluminum Complex Grease: Timken OK Load Relative to Additive-Free Baseline

The aluminum benzoate-stearate hydroxide grease without any supplementary extreme-pressure (EP) additives achieved a Timken OK load of 60 lb (267 N) [1]. When the same base grease was used as a carrier for EP additives, the Timken OK load increased further; however, the baseline value of 60 lb for the neat complex soap already exceeds the typical Timken OK load of 35–45 lb reported for many commercial lithium complex greases of comparable consistency [2]. This indicates that the aluminum mixed-ligand thickener itself contributes measurable extreme-pressure performance before any additive augmentation.

Timken OK load
Context-dependent
60 lb vs 35–45 lb+33–71%
Intrinsic EP contribution; may reduce additive dependency
No EP additive; PAO base oil
Synthetic grease Timken OK load Extreme-pressure additive

High-Temperature Dropping Point of Aluminum Complex Soap Versus Simple Soap Analogs

Aluminum complex greases formulated with mixed aromatic-aliphatic carboxylates, including the benzoate-stearate system, exhibit dropping points consistently above 260°C, a value characteristic of complex soap structures in which the benzoate ligand reinforces the thermal stability of the soap fiber network [1]. In contrast, simple aluminum stearate greases typically show dropping points in the range of 110–130°C [2]. The quantitative gap of approximately 130–150°C is a direct consequence of the mixed-ligand coordination and is a primary reason why simple aluminum stearate cannot replace the complex in high-temperature applications.

Dropping point
Class-level
>260°C vs 110–130°C>+130°C
Supports high-temperature application screening
ASTM D2265; class-level data
Grease dropping point Thermal stability Aluminum complex thickener

Viscosity-Control Efficiency: Cosmetic-Grade Aluminum Dibenzoate/Stearate Hydroxide vs. Conventional Thickeners

In cosmetic formulations, aluminum dibenzoate/stearate hydroxide (the dibenzoate variant of the target compound class) is listed as a viscosity-controlling agent with a recommended use level of 0.1–5.0 wt% depending on the formulation polarity and target consistency [1]. Compared with traditional fatty alcohol or polyethylene glycol (PEG)-based thickeners, which often require 2–8 wt% to achieve similar viscosity build, the aluminum carboxylate complex achieves equivalent rheological modification at a lower mass fraction due to its ability to form a three-dimensional gel network via coordination interactions rather than simple chain entanglement [2]. Quantitative viscosity-versus-concentration curves are formulation-dependent, but the lower required loading is a documented class-level advantage.

Thickener loading
Class-level
0.1–5.0 wt% vs 2–8 wt%~2–3× lower
Supports formulation efficiency review; lower loading may reduce cost
Cosmetic cream/lotion; class-level
Cosmetic rheology modifier Viscosity control Aluminum carboxylate

Where (Benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum Delivers the Highest Scientific and Industrial Value


High-Temperature, Heavy-Load Grease for Steel Mill and Off-Highway Bearings

The combination of a >260°C dropping point (class-level characteristic of aluminum complex greases) and an intrinsic Timken OK load of 60 lb without EP additives [1] makes this compound an appropriate thickener candidate for lubricants exposed to both thermal and mechanical extremes. The 56% higher four-ball weld load relative to simple aluminum stearate (250 kg vs. 160 kg ) provides an extra margin against catastrophic failure in slow-speed, high-load bearings. Procurement for grease manufacturing should prioritize this mixed-ligand soap over simple aluminum stearate when the application specification requires both high-temperature service and EP performance.

Cosmetic and Personal-Care Formulations Requiring Efficient, Low-Load Viscosity Build

Cosmetic formulators seeking to replace fatty alcohol or PEG-based thickeners can consider (benzoato-O,O')hydroxy(octadecanoato-O,O')aluminum or its dibenzoate variant, which functions as a viscosity-controlling agent at use levels of 0.1–5.0 wt% [1]. The class-level 2–3-fold lower loading compared to conventional polymeric thickeners translates into cost savings and improved sensory profiles. Procurement decisions should be based on comparative rheology screening in the specific formulation matrix, as the quantitative advantage is formulation-dependent.

Synthetic Grease Development with Reduced EP-Additive Dependency

The neat aluminum benzoate-stearate hydroxide grease already delivers a Timken OK load of 60 lb, which is 33–71% higher than the 35–45 lb typical of lithium complex baselines [1]. This allows formulation chemists to achieve target EP performance with lower concentrations of sulfur- or phosphorus-based additives, potentially reducing additive-related corrosion and compatibility issues in sensitive applications such as food-grade machinery or central lubrication systems. When sourcing the thickener, the ability to quantify this intrinsic EP contribution is a key differentiator.

Application
Selection Property
Validation Focus
High-temperature heavy-load grease
Mixed-ligand thermal stability and load-carrying profile
Dropping point and EP weld load validation
Cosmetic viscosity control
Low-load thickening efficiency
Formulation-dependent rheology screening
Reduced-EP-additive grease formulation
Intrinsic EP contribution of thickener
Timken OK load and additive compatibility testing
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